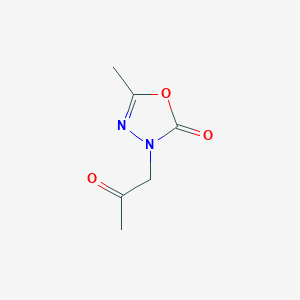

5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one

Vue d'ensemble

Description

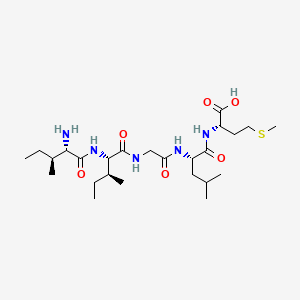

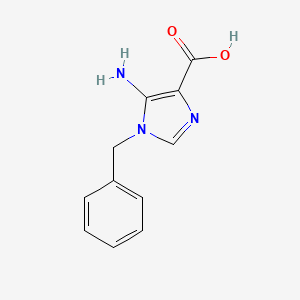

The compound 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse range of biological activities and applications in pharmaceutical chemistry. The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom in the ring. This structure has been extensively studied due to its potential use in various synthetic sequences and its stability under a variety of conditions .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. One approach involves a one-pot, three-component reaction using N-Isocyaniminotriphenylphosphorane, an aldehyde, and a carboxylic acid, which affords the title compounds in good yields . Another method employs iodine-mediated synthesis, which involves sequential condensation, oxidative cyclization, and rearrangement of carbazates and aldehydes . These methods demonstrate the versatility and adaptability of the 1,3,4-oxadiazole core in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been characterized by various techniques such as NMR, IR, and X-ray crystallography. For instance, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined to belong to the orthorhombic space group with specific lattice parameters, and the structure exhibited intermolecular hydrogen bonds and strong π-interactions .

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives undergo a range of chemical reactions. For example, a retro-ene reaction of 5-(methoxyamino)-3-aryl-1,3,4-oxadiazol-2(3H)-ones can result in the formation of kinetic and thermodynamic products, demonstrating the reactivity of the oxadiazole ring . Additionally, the 3-methyl-4H-[1,2,4]-oxadiazol-5-one moiety has been shown to be stable under acidic or basic conditions and can be used as a protected acetamidine in various synthetic sequences .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. These compounds are generally stable to many reagents used in organic synthesis and can exhibit different reactivities depending on their substitution patterns. The stability and reactivity make them suitable for applications in the synthesis of energetic materials and pharmaceuticals . The impact sensitivity and friction sensitivity of these compounds can vary, which is important for their use in energetic material applications .

Applications De Recherche Scientifique

Retro-ene Reaction and Kinetics

- 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one and similar compounds are subjects of study in retro-ene reactions. For instance, research has shown that 5-(N-Methoxy-N-methyl)amino-3-aryl-1,3,4-oxadiazol-2(3H)-ones undergo heteroretro-ene reactions, yielding kinetic products that tautomerize to more stable forms (Kleier & Pilgram, 1987).

Thiazole Synthesis and Sugar Chemistry Applications

- These compounds are also used in the synthesis of thiazoles. Treatment with 3-chloropentane-2,4-dione has shown the formation of thiazoles, which were then applied in sugar chemistry to provide derivatives in good yields (Paepke et al., 2009).

Corrosion Inhibition

- Synthesized derivatives of oxadiazoles have been studied as agents for controlling steel dissolution. These derivatives show high inhibition efficiency against corrosion in acidic environments, making them significant in the field of material science (Kalia et al., 2020).

Inhibition Properties and Anticancer Potential

- Oxadiazole derivatives are explored for their inhibition properties in various mediums. For instance, they have been studied as potential anticancer agents due to their ability to induce apoptosis (Kemnitzer et al., 2009).

Antimicrobial Applications

- There's ongoing research in the antimicrobial properties of 1,3,4-oxadiazole derivatives. Studies have synthesized and evaluated the antimicrobial activities of these compounds, showing promising results against various pathogens (JagadeeshPrasad et al., 2015).

Photoluminescence and Liquid Crystals

- 1,3,4-oxadiazole derivatives have been synthesized and characterized for their photoluminescent properties. These compounds are notable in the study of liquid crystals and their mesomorphic behaviors (Han et al., 2010).

Synthesis of Nucleoside Analogues

- These compounds have been used in synthesizing seco-acyclo-N-diazolyl-thione nucleosides, showing potential in the field of biochemistry and pharmacology. Their complex formation with ions like Pb(II) and Hg(II) and antibacterial activity has also been studied (Chehrouri & Othman, 2021).

Crystal Structure and Liquid Crystalline Properties

- The study of the crystal structure and liquid crystalline properties of these compounds contributes to material science, particularly in understanding their phase behaviors and potential applications in display technologies (Zhu et al., 2009).

Propriétés

IUPAC Name |

5-methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-4(9)3-8-6(10)11-5(2)7-8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODJGYGOTYUDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)O1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452908 | |

| Record name | 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one | |

CAS RN |

136738-11-9 | |

| Record name | 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1278263.png)